REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([N:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][C:8]2=[O:20])[CH:4]=[N:3]1.Cl>C(OCC)(=O)C>[CH3:1][N:2]1[CH:6]=[C:5]([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][C:8]2=[O:20])[CH:4]=[N:3]1
|
Name
|
|
Quantity
|
0.058 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)N1C(CN(CC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was warmed to ambient temperature and after 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
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Details
|
The mixture was treated with sodium bicarbonate (aqueous saturated)
|
Type
|
WASH
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Details
|
washed with a 10% solution of methanol in dichloromethane (3×)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
providing the
|
Name
|
|
Type
|
|
Smiles
|
CN1N=CC(=C1)N1C(CNCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |